molecular formula C7H8F2O2 B6229579 5,5-difluorospiro[2.3]hexane-1-carboxylic acid CAS No. 2303040-09-5

5,5-difluorospiro[2.3]hexane-1-carboxylic acid

Cat. No.: B6229579
CAS No.: 2303040-09-5
M. Wt: 162.13 g/mol
InChI Key: HWBRQJXXPQMTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Difluorospiro[2.3]hexane-1-carboxylic acid (CAS 2303040-09-5) is a specialized spirocyclic building block of high interest in medicinal and organic chemistry. Its molecular formula is C 7 H 8 F 2 O 2 and it has a molecular weight of 162.13 g/mol . The compound features a unique spiro[2.3]hexane scaffold constrained by a cyclopropane ring, which reduces conformational flexibility and can lead to improved metabolic stability and altered physicochemical properties in drug candidates . The introduction of geminal difluoro (CF 2 ) groups at the spiro center is a strategic modification, as the gem-difluoromethylene unit is a well-established bioisostere for carbonyl groups and other functional moieties; it is primarily employed to enhance membrane permeability and lipophilicity while also influencing the molecule's electronic properties and metabolic profile . This carboxylic acid is designed as a conformationally restricted isostere of larger gem-difluorocycloalkanes, potentially serving as a surrogate for 1,3- or 1,4-substituted cyclohexanes in molecular design . Its primary research value lies in its application as a key synthetic intermediate for the discovery and optimization of new chemical entities (NCEs), particularly in the construction of more complex molecules for pharmaceutical research. While the specific biological mechanism of action for this parent compound is not defined, as it is a building block, its derivatives are explored to interact with various cellular targets. Researchers utilize this acid to create novel compounds for probing biological pathways, with similar difluorospiro structures being investigated in areas such as oncology and infectious diseases . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2303040-09-5

Molecular Formula

C7H8F2O2

Molecular Weight

162.13 g/mol

IUPAC Name

5,5-difluorospiro[2.3]hexane-2-carboxylic acid

InChI

InChI=1S/C7H8F2O2/c8-7(9)2-6(3-7)1-4(6)5(10)11/h4H,1-3H2,(H,10,11)

InChI Key

HWBRQJXXPQMTAD-UHFFFAOYSA-N

Canonical SMILES

C1C(C12CC(C2)(F)F)C(=O)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 5,5 Difluorospiro 2.3 Hexane 1 Carboxylic Acid

Retrosynthetic Analysis of the Spiro[2.3]hexane-1-carboxylic Acid Core

A logical retrosynthetic analysis is fundamental to devising an efficient synthetic route. The analysis for the spiro[2.3]hexane-1-carboxylic acid core prioritizes the disconnection of the more accessible and reactive bonds while retaining key structural features for subsequent transformations.

The primary strategic consideration in the retrosynthesis of the spiro[2.3]hexane-1-carboxylic acid core is the management of the inherent ring strain. The most logical approach involves the disconnection of the three-membered cyclopropane (B1198618) ring, as its formation is often more synthetically tractable than the construction of the spiro-fused cyclobutane (B1203170).

The key disconnection is a [1+2] cycloaddition, which breaks the C1-C2 and C1-C6 bonds of the cyclopropane ring. This reveals two precursor synthons: a carbene or carbenoid equivalent that will provide C1, and an exocyclic alkene on a cyclobutane ring. This leads the retrosynthesis back to a substituted methylenecyclobutane (B73084). Specifically, the target molecule can be traced back to a 3-methylenecyclobutane-1-carboxylic acid derivative. This precursor is strategically advantageous as it contains the pre-formed four-membered ring, onto which the three-membered ring can be constructed in a spiro-fused fashion. The synthesis of spiro[2.3]hexane derivatives frequently relies on the cyclopropanation of a corresponding cyclobutane derivative. researchgate.net

This retrosynthetic pathway is outlined below:

Target: Spiro[2.3]hexane-1-carboxylic acid core.

Disconnection (Cyclopropanation): Cleavage of the cyclopropane ring via a formal [1+2] cycloaddition disconnection.

Precursor: 3-Methylenecyclobutane-1-carboxylic acid (or its ester equivalent) and a C1 carbene source (e.g., from a diazo compound).

This strategy isolates the challenge of ring strain to the final spiroannulation step, for which numerous catalytic methods have been developed.

Cycloaddition and Spiroannulation Approaches

The forward synthesis, guided by the retrosynthetic analysis, hinges on the formation of the cyclopropane ring onto the cyclobutane precursor. Modern cycloaddition and spiroannulation reactions offer catalytic and stereoselective solutions to this challenge.

The construction of the spiro[2.3]hexane system is most effectively achieved through the catalytic cyclopropanation of a methylenecyclobutane precursor. This transformation typically involves the reaction of the alkene with a carbene generated in situ from a diazo compound in the presence of a transition metal catalyst.

Rhodium(II) carboxylates, particularly rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are highly effective catalysts for these transformations. They react with diazo compounds, such as ethyl diazoacetate, to form a transient rhodium-carbene intermediate, which then adds across the double bond of the methylenecyclobutane. This catalytic [1+2] cycloaddition is a primary method for synthesizing spiro[2.3]hexane amino acids and related structures.

Alternative catalytic systems have also been explored. For instance, gold(I) catalysts have been shown to engage in formal (4+1) cycloadditions with methylenecyclopropanes, which proceed through a cyclobutene (B1205218) intermediate that is then cyclopropanated. researchgate.netresearchgate.net While mechanistically distinct, it highlights the versatility of transition metals in mediating complex ring-forming cascades. Another approach utilizes a combination of trimethylaluminum (B3029685) (Me₃Al) and diiodomethane (B129776) (CH₂I₂) for the cyclopropanation of alkylidenecyclobutanes to yield spiro[2.3]hexanes. rsc.org

Below is a table summarizing various catalytic strategies for the formation of the spiro[2.3]hexane core.

Catalyst/Reagent SystemCarbene PrecursorSubstrateProduct TypeKey Features
Rhodium(II) Acetate (Rh₂(OAc)₄)Diazoacetic Esters3-MethylenecyclobutanesSpiro[2.3]hexane EstersHigh efficiency, common for amino acid analogs. wikipedia.org
Gold(I) Complexes7-Aryl-1,3,5-cycloheptatrienesMethylenecyclopropanesCyclopentenes (via spiro intermediate)Triple catalytic role, involves isomerization and cyclopropanation. researchgate.netresearchgate.net
Me₃Al / CH₂I₂DiiodomethaneAlkylidenecyclobutanes1,1-Disubstituted spiro[2.3]hexanesSimmons-Smith type reaction, effective for substituted systems. rsc.org
Organocatalysts (e.g., Chiral Amines)Sulfonium (B1226848) Ylidesα,β-Unsaturated AldehydesTrisubstituted CyclopropanesMetal-free, enables high enantioselectivity (discussed below). researchgate.netresearchgate.net

Achieving stereocontrol during the formation of the spiro[2.3]hexane core is critical, particularly for applications in pharmaceuticals. Enantioselective organocatalysis has emerged as a powerful tool for the asymmetric cyclopropanation of olefins.

One prominent strategy involves the use of chiral primary or secondary amine catalysts, such as those derived from cinchona alkaloids or proline. nih.gov These catalysts react with α,β-unsaturated aldehydes to form a transient chiral iminium ion. This activation lowers the LUMO of the olefin, making it more susceptible to nucleophilic attack by a stabilized ylide (e.g., a sulfonium ylide). The stereochemical environment created by the bulky chiral catalyst directs the approach of the nucleophile, leading to the formation of the cyclopropane ring with high levels of enantio- and diastereoselectivity. researchgate.netresearchgate.net This concept, termed directed electrostatic activation, has proven successful for a variety of trisubstituted cyclopropanes. researchgate.net While this method is demonstrated on acyclic enals, the principle of iminium ion activation of an olefinic substrate is a key stereoselective technique applicable to the synthesis of chiral spirocycles.

Fluorination Strategies for the 5,5-Difluoro Moiety

The introduction of the gem-difluoro group at the C5 position of the spiro[2.3]hexane ring represents the final key challenge. This is typically accomplished late in the synthesis on a ketone precursor, spiro[2.3]hexan-5-one. guidechem.com Electrophilic fluorination is the most common and effective method for this transformation.

The conversion of a ketone to a gem-difluorinated methylene (B1212753) group is achieved via the α,α-difluorination of the corresponding ketone. This reaction generally proceeds through the enol or enolate form of the ketone, which acts as a nucleophile and attacks an electrophilic fluorine source ("F⁺"). wikipedia.org

The mechanism involves the initial formation of the α-monofluoroketone. The presence of the electron-withdrawing fluorine atom increases the acidity of the remaining α-proton, facilitating the formation of a second enolate and subsequent attack on another equivalent of the fluorinating agent to yield the α,α-difluoroketone.

A variety of modern electrophilic fluorinating reagents containing a nitrogen-fluorine (N-F) bond are available. These reagents are generally more stable, safer, and easier to handle than older reagents like elemental fluorine. wikipedia.org The most widely used and effective of these is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor. sapub.orgnih.govorganic-chemistry.org Selectfluor is a highly reactive, crystalline solid that serves as a powerful electrophilic fluorine source. The reaction of spiro[2.3]hexan-5-one with Selectfluor, typically in an appropriate solvent, would yield the desired 5,5-difluorospiro[2.3]hexane core. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields. sapub.org

The table below lists common electrophilic fluorinating agents used in modern organic synthesis.

Reagent NameAcronymKey Characteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor, F-TEDA-BF₄Highly reactive, crystalline, widely used for ketones. alfa-chemistry.com
N-FluorobenzenesulfonimideNFSIEconomical, stable, and effective for a range of substrates. nih.govalfa-chemistry.com
N-Fluoro-o-benzenedisulfonimideNFOBSOne of the early, effective N-F reagents. wikipedia.org

This electrophilic fluorination of the spiro[2.3]hexan-5-one precursor is a robust and direct method to install the required 5,5-difluoro moiety, completing the synthesis of the target compound's core structure.

Nucleophilic Fluorination Techniques

A plausible and direct route to the 5,5-difluorospiro[2.3]hexane core involves the nucleophilic deoxyfluorination of a readily accessible precursor, spiro[2.3]hexan-5-one. This transformation replaces the carbonyl oxygen with two fluorine atoms. Several reagents are available for this purpose, each with distinct advantages and reaction conditions.

One of the most common classes of reagents for this transformation is sulfur-based fluorinating agents. Diethylaminosulfur trifluoride (DAST) and its analogues, such as Deoxo-Fluor, are widely used for the conversion of ketones to gem-difluorides. The reaction typically proceeds by activation of the carbonyl oxygen by the reagent, followed by nucleophilic attack of fluoride (B91410) ions.

Table 1: Comparison of Common Nucleophilic Deoxyfluorination Reagents for Ketones

Reagent Typical Conditions Advantages Disadvantages
Diethylaminosulfur trifluoride (DAST) Aprotic solvent (e.g., CH₂Cl₂), low to ambient temperature Effective for a wide range of ketones Thermally unstable, can lead to side products
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) Aprotic solvent (e.g., THF, CH₂Cl₂), often requires higher temperatures than DAST More thermally stable than DAST, improved safety profile Can be less reactive than DAST for some substrates

Recent advancements have also highlighted the use of sulfur tetrafluoride (SF₄) in combination with dialkylamines, which can be adapted for continuous flow systems, enhancing safety and control over the reaction. acs.org The choice of reagent and conditions would need to be carefully optimized for the spiro[2.3]hexan-5-one substrate to maximize the yield of 5,5-difluorospiro[2.3]hexane and minimize potential side reactions, such as the formation of vinyl fluorides. acs.org

Directed Fluorination Approaches

Directed fluorination offers an alternative strategy, potentially enabling the introduction of fluorine at a late stage in the synthesis. This approach relies on a directing group to position a catalyst in close proximity to a specific C-H bond, facilitating its selective fluorination. While direct C-H fluorination of a pre-existing spiro[2.3]hexane-1-carboxylic acid derivative at the C-5 position is challenging due to the unactivated nature of the C-H bonds, this methodology is rapidly evolving.

Transition-metal-catalyzed approaches, often employing palladium, copper, or manganese, have been developed for the directed fluorination of sp² and sp³ C-H bonds. nih.govnih.gov For the synthesis of the target molecule, one could envision a scenario where a derivative of spiro[2.3]hexane-1-carboxylic acid is prepared with a suitable directing group. This group would then guide a metal catalyst to one of the C-H bonds at the 5-position, enabling its conversion to a C-F bond. A subsequent oxidation and a second directed fluorination could potentially yield the desired gem-difluoro moiety. However, the development of a directing group strategy effective for the specific geometry of the spiro[2.3]hexane system would be a significant synthetic hurdle. Research in this area is ongoing, with a focus on expanding the scope and predictability of these reactions. nih.gov

Carboxylic Acid Functionalization and Introduction Methods

The introduction of the carboxylic acid group at the C-1 position of the spiro[2.3]hexane framework is another critical step. This can be achieved either by starting with a functionalized cyclopropane precursor or by functionalizing the spirocyclic core after its formation.

One potential route involves the stereocontrolled synthesis of a 5-azaspiro[2.3]hexane derivative, which can then be converted to the corresponding carboxylic acid. beilstein-journals.orgnih.gov A similar, non-nitrogen-containing strategy could be envisioned. For instance, a precursor such as spiro[2.3]hexane-1-methanol could be oxidized to the corresponding carboxylic acid. The synthesis of spiro[2.3]hexane-4-methanol has been reported, and analogous chemistry could potentially be developed for the 1-substituted isomer. acs.org

Table 2: Potential Methods for Introduction of the Carboxylic Acid Moiety

Method Precursor Key Transformation Reference Analogy
Oxidation 5,5-difluorospiro[2.3]hexane-1-methanol Oxidation of primary alcohol beilstein-journals.org
Hydrolysis Methyl 5,5-difluorospiro[2.3]hexane-1-carboxylate Ester hydrolysis beilstein-journals.org

Novel and Emerging Synthetic Routes

Chemoenzymatic Pathways and Biocatalytic Considerations

Chemoenzymatic synthesis offers a powerful approach to introduce chirality and perform selective transformations under mild conditions. While a fully enzymatic synthesis of 5,5-difluorospiro[2.3]hexane-1-carboxylic acid is not yet established, enzymes could be employed for key steps in a multi-step synthesis.

For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic intermediate, such as a spiro[2.3]hexane-1-carboxamide or a related ester, to yield an enantiomerically enriched product. chimia.ch Furthermore, certain enzymes, like P450 monooxygenases, have been engineered to perform selective C-H hydroxylation, which could then be a handle for further functionalization or fluorination. While the direct enzymatic incorporation of fluorine is rare in nature, engineered enzymes are being explored for fluorination reactions. nih.govnih.gov A hypothetical chemoenzymatic route could involve the enzymatic resolution of a precursor to spiro[2.3]hexan-5-one, followed by chemical deoxyfluorination and subsequent functionalization to the carboxylic acid.

Flow Chemistry and Continuous Synthesis Applications

Flow chemistry provides significant advantages in terms of safety, scalability, and control, particularly for reactions involving hazardous reagents or intermediates. The synthesis of this compound could greatly benefit from this technology, especially in the nucleophilic fluorination step.

Mechanochemical Synthesis Investigations

Mechanochemistry, which uses mechanical force to induce chemical reactions, is an emerging green chemistry technique that can reduce or eliminate the need for solvents. This approach has been successfully applied to the synthesis of various organic compounds, including spirocycles. researchgate.netrsc.org

The synthesis of the spiro[2.3]hexane skeleton could potentially be achieved through a mechanochemical cycloaddition reaction. Furthermore, solid-state reactions, such as the fluorination of a solid precursor or the functionalization of a solid spirocyclic intermediate, could be explored using ball milling. For example, a solid-state reaction between spiro[2.3]hexan-5-one and a solid fluorinating agent could be investigated. While specific investigations into the mechanochemical synthesis of this compound have not been reported, the principles of mechanochemistry suggest it could offer a more sustainable and efficient alternative to traditional solution-phase methods. acs.org

Stereochemical Investigations of 5,5 Difluorospiro 2.3 Hexane 1 Carboxylic Acid

Chiral Recognition and Resolution Methodologies

The chirality of 5,5-difluorospiro[2.3]hexane-1-carboxylic acid arises from the spirocyclic core, making the separation of its enantiomers a crucial step for stereospecific applications. Chiral recognition, the process by which a chiral selector interacts differently with the two enantiomers of a chiral compound, forms the basis of all enantiomeric resolution techniques. nii.ac.jp For carboxylic acids, several well-established resolution methodologies can be hypothetically applied.

One common approach is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral base. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts would yield the individual enantiomers of this compound.

Alternatively, the carboxylic acid can be derivatized into diastereomeric esters using a chiral alcohol. nih.gov These esters can then be separated using standard chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC). mdpi.com Cleavage of the ester group from the separated diastereomers would then afford the enantiomerically pure carboxylic acids. A variety of chiral auxiliaries, such as chiral alcohols or amines, can be employed for this purpose. rsc.orgtcichemicals.com

Kinetic resolution, another powerful technique, involves the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. nii.ac.jp This results in one enantiomer being consumed faster than the other, allowing for the separation of the unreacted enantiomer from the product.

Furthermore, chiral stationary phases (CSPs) in HPLC and supercritical fluid chromatography (SFC) offer a direct method for the analytical and preparative separation of enantiomers. The differential interactions between the enantiomers and the chiral stationary phase lead to different retention times, enabling their separation. researchgate.net The choice of the appropriate CSP is critical and often determined empirically.

The table below summarizes potential resolution methods for this compound.

Resolution MethodPrincipleKey Considerations
Diastereomeric Salt Formation Reaction with a chiral base to form separable diastereomeric salts.Selection of a suitable chiral base and solvent system for efficient crystallization.
Diastereomeric Ester Formation Conversion to diastereomeric esters using a chiral alcohol, followed by chromatographic separation. nih.govChoice of chiral auxiliary and efficient cleavage conditions to recover the carboxylic acid.
Kinetic Resolution Enantioselective reaction catalyzed by a chiral catalyst or reagent. nii.ac.jpThe maximum yield for one enantiomer is 50%.
Chiral Chromatography (HPLC/SFC) Direct separation on a chiral stationary phase. researchgate.netScreening of various CSPs to find one with adequate selectivity.

Asymmetric Synthesis Approaches for Enantiomeric Purity

The direct synthesis of enantiomerically pure this compound is a highly desirable goal, circumventing the need for resolution. Asymmetric synthesis strategies aim to control the stereochemical outcome of a reaction to produce a single enantiomer. For spiro[2.3]hexane systems, several approaches can be envisioned.

One strategy involves the use of a chiral auxiliary attached to the starting material. This auxiliary can direct the stereochemical course of a key bond-forming reaction, such as a cyclopropanation, to create the spirocyclic core with high enantioselectivity. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Catalytic asymmetric synthesis represents a more elegant and atom-economical approach. The use of a chiral catalyst, typically a transition metal complex with a chiral ligand, can induce enantioselectivity in the formation of the spiro[2.3]hexane skeleton. For instance, asymmetric cyclopropanation reactions catalyzed by chiral rhodium or copper complexes are well-established methods for the synthesis of chiral cyclopropanes and could be adapted for the synthesis of the target molecule. beilstein-journals.orgnih.gov

Another plausible approach is the asymmetric desymmetrization of a prochiral precursor. A meso-spiro[2.3]hexane derivative with two identical carboxylic acid precursor groups could be selectively transformed into a chiral product by a chiral reagent or catalyst.

The table below outlines potential asymmetric synthesis strategies.

Asymmetric StrategyDescriptionPotential Key Reaction
Chiral Auxiliary A chiral moiety is temporarily incorporated into the substrate to direct a stereoselective transformation.Diastereoselective cyclopropanation of an alkene bearing a chiral auxiliary.
Catalytic Asymmetric Synthesis A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.Enantioselective intramolecular cyclopropanation of a suitable precursor catalyzed by a chiral transition metal complex. beilstein-journals.orgnih.gov
Asymmetric Desymmetrization A prochiral molecule is converted into a chiral molecule through the selective reaction of one of two enantiotopic functional groups.Enantioselective hydrolysis or oxidation of a meso-diester or diol precursor.

Diastereoselective Control in Related Spirocyclic Systems

When additional stereocenters are introduced into the spiro[2.3]hexane framework, the control of diastereoselectivity becomes a critical aspect of the synthesis. The rigid and strained nature of the spiro[2.3]hexane core can exert a significant influence on the facial selectivity of reactions, leading to the preferential formation of one diastereomer over others.

In the synthesis of substituted spiro[2.3]hexane derivatives, the stereochemical outcome of reactions is often dictated by steric hindrance. Reagents will preferentially approach the less hindered face of the molecule. For example, in the reduction of a ketone or the epoxidation of a double bond on the spiro[2.3]hexane scaffold, the stereochemistry of the existing substituents will direct the incoming reagent to the opposite face.

Substrate-controlled diastereoselectivity is a common feature in the synthesis of complex spirocyclic systems. nih.gov The inherent conformational preferences of the starting material or intermediate can lead to a highly stereoselective reaction. For instance, the diastereoselectivity of cyclopropanation reactions to form substituted spiro[2.3]hexanes can be influenced by the stereochemistry of the substituents on the cyclobutane (B1203170) ring. beilstein-journals.orgnih.gov

In some cases, reagent-based control can be employed to achieve the desired diastereomer. The choice of a specific catalyst or reagent can override the inherent facial bias of the substrate. Lewis acid coordination to a functional group on the spirocyclic framework, for example, can block one face of the molecule and direct the attack of a nucleophile to the other. rsc.org

The following table presents factors influencing diastereoselectivity in spiro[2.3]hexane systems.

Influencing FactorMechanismExample
Steric Hindrance Reagents approach the less sterically encumbered face of the molecule.Diastereoselective epoxidation of an exocyclic double bond on a substituted spiro[2.3]hexane.
Substrate Control The existing stereocenters and conformation of the substrate dictate the stereochemical outcome.A substituent on the cyclobutane ring directing the approach of a reagent in a cyclopropanation reaction. nih.gov
Reagent Control The choice of reagent or catalyst determines the diastereoselectivity.Use of a bulky reducing agent to achieve the opposite diastereomer compared to a smaller reducing agent.

Influence of Spirocyclic Strain on Stereochemical Outcomes

The spiro[2.3]hexane system is characterized by a significant amount of ring strain due to the presence of three- and four-membered rings. This strain has a profound impact on the geometry, reactivity, and ultimately, the stereochemical outcomes of reactions involving this scaffold. rsc.org

The high degree of strain in the spiro[2.3]hexane core leads to a more rigid and conformationally restricted structure compared to more flexible acyclic or larger ring systems. This rigidity can enhance the facial bias in reactions, as the molecule is less able to adopt alternative conformations that might lead to the formation of other stereoisomers.

Furthermore, the strain energy can be a driving force in certain reactions, leading to stereospecific transformations. For example, ring-opening reactions of strained spirocyclic systems can proceed with a high degree of stereochemical control, as the release of strain energy dictates a specific reaction pathway.

The electronic properties of the strained bonds in the spiro[2.3]hexane system can also influence reactivity and stereoselectivity. The increased p-character of the exocyclic bonds of the cyclopropane (B1198618) and cyclobutane rings can affect their reactivity towards various reagents.

Mechanistic and Kinetic Insights into this compound

The study of complex organic molecules provides a window into the fundamental principles of chemical reactivity and structure. This article delves into the mechanistic and kinetic aspects of this compound, a compound of interest due to its unique spirocyclic and gem-difluorinated structure. The analysis focuses on the elucidation of its synthetic pathways, the kinetic isotope effects influencing its formation, the nature of transition states in its fluorination, and the computational dynamics of its spirocyclic system.

Mechanistic Studies and Reaction Kinetics

The intricate architecture of 5,5-difluorospiro[2.3]hexane-1-carboxylic acid necessitates a detailed examination of the underlying mechanisms and kinetics that govern its synthesis and reactivity. Such studies are crucial for optimizing synthetic routes and understanding the intrinsic properties of this fluorinated spirocycle.

The synthesis of this compound is not explicitly detailed in the literature, however, a plausible reaction pathway can be postulated based on established synthetic methodologies for spiro[2.3]hexane systems and difluorocyclopropanes. A likely synthetic route would involve two key transformations: the formation of a methylenecyclobutane (B73084) precursor and its subsequent difluorocyclopropanation.

The initial step would likely involve the synthesis of a suitable methylenecyclobutane derivative bearing a carboxylic acid or a precursor functional group. One common method for the formation of the spiro[2.3]hexane core involves the reaction of substituted alkylidenecyclopropanes with reagents like trimethylaluminum (B3029685) (Me₃Al) and diiodomethane (B129776) (CH₂I₂) in dichloromethane, which surprisingly leads to 1,1-disubstituted spiro[2.3]hexanes nih.gov.

The crucial difluorocyclopropanation step would then be carried out on the methylenecyclobutane precursor. The generation of difluorocarbene (:CF₂) is a key aspect of this transformation. Several methods are available for generating this reactive intermediate, including the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa) or the reaction of dibromodifluoromethane (B1204443) (CBr₂F₂) with a reducing agent like zinc beilstein-journals.org. The choice of difluorocarbene source can influence the reaction conditions and yields. The mechanism proceeds via the addition of the electrophilic difluorocarbene to the electron-rich double bond of the methylenecyclobutane.

A proposed reaction pathway is outlined below:

Formation of Methylenecyclobutane Precursor: Synthesis of a cyclobutane (B1203170) derivative with an exocyclic double bond and a carboxylic acid or ester functionality.

Generation of Difluorocarbene: Decomposition of a suitable precursor (e.g., TMSCF₃/NaI or ClCF₂COONa) to generate :CF₂.

Difluorocyclopropanation: [1+2] cycloaddition of difluorocarbene to the double bond of the methylenecyclobutane to form the 5,5-difluorospiro[2.3]hexane ring system.

The regioselectivity of the difluorocarbene addition is generally high for isolated double bonds. The subsequent hydrolysis of an ester group, if used, would yield the final carboxylic acid.

While specific kinetic isotope effect (KIE) studies on the formation of this compound are not available, the principles of KIE can be applied to understand the mechanism of the spirocyclization step. KIE studies involve the use of isotopically labeled substrates to probe the rate-determining step of a reaction.

For the formation of the spiro[2.3]hexane skeleton, a key step is the cyclization to form the three-membered ring. If the formation of a C-C bond in the cyclopropane (B1198618) ring is the rate-determining step, a primary carbon KIE would be expected. By replacing a carbon atom involved in the bond formation with its heavier isotope (¹³C), a change in the reaction rate can be measured.

Illustrative Data for a Hypothetical KIE Study:

Isotopologue Pair Rate Constant Ratio (k₁₂/k₁₃) Interpretation
C1-¹²C / C1-¹³C 1.04 ± 0.01 Significant primary KIE, suggesting C1-C2 bond formation is part of the rate-determining step.
C2-¹²C / C2-¹³C 1.03 ± 0.01 Significant primary KIE, consistent with C1-C2 bond formation being rate-determining.

A normal primary KIE (k_light/k_heavy > 1) is expected for a reaction where a bond to the isotopic atom is broken or formed in the transition state. The magnitude of the KIE can provide insights into the structure of the transition state. For instance, a larger KIE might suggest a more symmetric transition state where the bond is significantly formed.

The introduction of the two fluorine atoms onto the spirocyclic core is a critical step in the synthesis of the target molecule. Understanding the transition state of this fluorination reaction is essential for controlling stereoselectivity and reactivity. While direct studies on this specific molecule are absent, computational studies on the electrophilic fluorination of various organic substrates provide valuable insights.

Electrophilic fluorinating reagents, such as Selectfluor®, are commonly used for such transformations. The mechanism of fluorination with these reagents has been a subject of debate, with possibilities including a direct Sₙ2-type attack on the fluorine atom or a single-electron transfer (SET) pathway.

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the transition states of fluorination reactions. These studies often calculate the energy barriers for different proposed mechanisms. For the reaction of an alkene with Selectfluor, the transition state for a polar, two-electron process (Sₙ2-type) is often found to be lower in energy than the transition state for a SET pathway.

Key Features of a Hypothetical Sₙ2-type Transition State for Fluorination:

Elongated N-F bond: The bond between the nitrogen and fluorine in the Selectfluor reagent is stretched.

Partial C-F bond formation: A new bond between the carbon of the alkene and the fluorine atom is beginning to form.

Charge separation: There is a buildup of positive charge on the alkene moiety and negative charge on the departing nitrogen-containing fragment.

Computational analysis can provide detailed geometric parameters and vibrational frequencies of the transition state, which can be correlated with experimental observations such as kinetic isotope effects.

Computational chemistry offers a powerful tool for investigating the structure, stability, and reactivity of complex molecules like this compound. DFT calculations can be used to determine the preferred conformations of the molecule and the energy barriers for various chemical transformations.

For spirocyclic systems, a key area of computational investigation is the analysis of ring strain and its impact on reactivity. The spiro[2.3]hexane system contains both a cyclopropane and a cyclobutane ring, both of which possess significant ring strain. The introduction of the gem-difluoro group on the cyclopropane ring can further influence its stability and electronic properties.

Computational studies can be used to model potential reaction dynamics, such as the ring-opening of the cyclopropane or cyclobutane rings. These studies can predict the activation energies for such processes and identify the most likely reaction pathways. For example, the ring-opening of the difluorocyclopropane ring can be initiated by nucleophilic attack, and computational models can elucidate the transition state for this process.

Illustrative Computed Thermodynamic Data for Spiro[2.3]hexane Derivatives:

Compound Strain Energy (kcal/mol) Dipole Moment (Debye)
Spiro[2.3]hexane 64.5 0.12

This table presents illustrative computational data for related compounds to highlight the potential effects of fluorination. The values for this compound would require specific calculations.

The data suggests that gem-difluorination can slightly reduce the ring strain and significantly increases the polarity of the molecule. Such computational insights are invaluable for predicting the chemical behavior of this compound and for designing new synthetic strategies. DFT studies have been successfully applied to understand the mechanism of ring-opening reactions in cyclopropyl (B3062369) ketones, providing a framework for similar investigations into difluorospiro[2.3]hexane systems rsc.org.

Derivatization and Chemical Transformations of 5,5 Difluorospiro 2.3 Hexane 1 Carboxylic Acid

Modification of the Carboxylic Acid Group

The carboxylic acid group is the most reactive site for initial derivatization, allowing for the synthesis of a wide range of analogs with modulated physicochemical properties.

Esterification and Amidation Reactions

The carboxylic acid can be readily converted to esters and amides, which are common functional groups in medicinal chemistry. Due to the steric hindrance around the carboxylic acid, which is attached to a cyclopropane (B1198618) ring, standard Fischer esterification conditions (acid catalysis with an excess of alcohol) may be slow. More efficient methods for esterification of sterically demanding carboxylic acids are often employed. organic-chemistry.orggoogle.com One such method is the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). organic-chemistry.orgrsc.org This reaction proceeds under mild conditions and is tolerant of various functional groups.

Similarly, amidation can be achieved by activating the carboxylic acid. A variety of modern coupling reagents can be used for this purpose, including (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which has been shown to be effective for the amidation of both aliphatic and aromatic carboxylic acids under mild, basic conditions. lookchemmall.com Another approach involves the use of titanium tetrafluoride (TiF4) as a catalyst for direct amidation in refluxing toluene. researchgate.net These methods offer high yields and good functional group tolerance. researchgate.netbohrium.com

Table 1: Representative Esterification and Amidation Reactions

Transformation Reagents and Conditions Product
Esterification Alcohol, DCC, DMAP, CH2Cl2, rt 5,5-difluorospiro[2.3]hexane-1-carboxylate ester
Amidation Amine, Coupling Agent (e.g., HATU, HOBt, EDC), Base (e.g., DIPEA), DMF, rt 5,5-difluorospiro[2.3]hexane-1-carboxamide

Note: This table represents plausible reaction conditions based on general methods for esterification and amidation.

Reduction to Alcohol and Further Derivatizations

The carboxylic acid can be reduced to the corresponding primary alcohol, (5,5-difluorospiro[2.3]hexan-1-yl)methanol, using strong reducing agents. Lithium aluminum hydride (LiAlH4) is a standard reagent for this transformation, typically carried out in an ethereal solvent like tetrahydrofuran (THF) followed by an aqueous workup. chemistrysteps.comlibretexts.orgchemguide.co.uk Sodium borohydride (NaBH4) is generally not strong enough to reduce carboxylic acids. libretexts.org

The resulting alcohol serves as a versatile intermediate for further derivatization. For instance, it can undergo oxidation to the corresponding aldehyde under controlled conditions, etherification to introduce various alkyl or aryl groups, or conversion to halides, which can then be used in nucleophilic substitution reactions.

Functionalization of the Spiro[2.3]hexane Ring System

Modification of the carbocyclic framework of 5,5-difluorospiro[2.3]hexane-1-carboxylic acid is more challenging but offers the potential to introduce significant structural diversity.

C-H Activation and Late-Stage Functionalization

Ring Expansion and Contraction Reactions

The strained nature of the spiro[2.3]hexane system makes it a candidate for ring expansion and contraction reactions. For instance, treatment of 1-oxaspiro[2.3]hexanes with Lewis acids can lead to a facile ring expansion to cyclopentanones, driven by the release of ring strain. nih.gov While the parent hydrocarbon is not an oxaspiro derivative, similar rearrangements could potentially be induced from a functionalized derivative of this compound. Ring expansion of methylenecyclopropanes is another known method for constructing spiro[2.3]hexane skeletons. researchgate.netresearchgate.net Conversely, ring contraction of the cyclobutane (B1203170) portion of the molecule could be envisioned under specific conditions, as ring contractions are known synthetic strategies for accessing smaller carbocycles. ntu.ac.uk

Reactivity Profiling of the Difluoro Moiety

The gem-difluoro group on the cyclobutane ring significantly influences the molecule's properties and reactivity. Generally, the C-F bonds are very strong, making the difluoro moiety relatively inert under many reaction conditions. nih.gov This stability is advantageous in many applications.

However, the high electronegativity of the fluorine atoms can influence the reactivity of adjacent functional groups. The gem-difluoroalkane moiety is characterized by its metabolic stability and the electron-withdrawing nature of the fluorine atoms. nih.gov While direct functionalization of the C-F bonds is difficult, reactions at neighboring positions can be affected. In some cases, gem-difluoroalkenes can be synthesized from related compounds and these can act as electrophiles. nih.govresearchgate.netdigitellinc.comcas.cn The stability of the difluorocyclobutane ring has been demonstrated in the synthesis and functionalization of gem-difluorocyclobutanols, where the ring remains intact during various transformations, including those involving the formation of carbocation and radical intermediates. acs.orgacs.org

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Techniques for Structure Confirmation

A combination of high-resolution spectroscopic methods is essential for the unambiguous structural confirmation of 5,5-difluorospiro[2.3]hexane-1-carboxylic acid.

Advanced NMR Spectroscopic Studies (e.g., 2D NMR, NOESY, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a suite of advanced NMR experiments would be necessary.

¹H NMR spectroscopy would provide initial information on the proton environments. The cyclopropyl (B3062369) protons would likely appear as complex multiplets at higher field, while the cyclobutane (B1203170) protons would be observed at a lower field. The single proton on the carbon bearing the carboxylic acid would be a key diagnostic signal.

¹³C NMR spectroscopy is critical for identifying all carbon atoms in the molecule. The spiro carbon, the two carbons of the gem-difluoro group, and the carbonyl carbon would have characteristic chemical shifts. The carbon attached to the fluorine atoms would show a triplet due to C-F coupling.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds, likely showing a single resonance for the two equivalent fluorine atoms, with coupling to the adjacent protons. sapub.org

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal the coupling relationships between protons, helping to trace the proton network within the cyclobutane and cyclopropane (B1198618) rings. HSQC would correlate each proton to its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) would be invaluable for determining the through-space proximity of protons, which is crucial for conformational analysis and stereochemical assignment. For instance, NOE correlations between protons on the cyclopropane and cyclobutane rings would help to define their relative orientation.

Nucleus Predicted Chemical Shift (ppm) Key Correlations
¹H1.0 - 3.0COSY correlations within each ring system.
¹³C15 - 60 (aliphatic), 170-185 (carbonyl)HSQC to attached protons.
¹⁹F-100 to -130

Table 1: Predicted NMR Spectroscopic Data for this compound. Note: These are estimated values based on similar structures.

High-Resolution Mass Spectrometry Applications

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the molecule. This technique provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula C₇H₈F₂O₂. Fragmentation patterns observed in the mass spectrum could also offer structural information, for example, the loss of the carboxylic acid group.

Ion Calculated m/z
[M+H]⁺163.0565
[M+Na]⁺185.0384
[M-H]⁻161.0420

Table 2: Predicted m/z values for various ions of this compound in High-Resolution Mass Spectrometry.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational frequencies.

IR Spectroscopy would be expected to show a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp and intense peak for the C=O stretch (around 1700-1725 cm⁻¹), and strong C-F stretching vibrations (in the 1000-1200 cm⁻¹ region).

Raman Spectroscopy would also detect these functional groups, and can be particularly useful for observing the symmetric vibrations of the carbon skeleton.

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)Weak
C=O (Carboxylic Acid)1700-1725 (strong)1640-1680 (strong)
C-F1000-1200 (strong)1000-1200 (moderate)

Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound.

X-ray Crystallography of Derivatives and Analogues

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the solid-state conformation of a molecule. While obtaining suitable crystals of the carboxylic acid itself can be challenging, derivatization to an ester or an amide can facilitate crystallization. The crystallographic data of a derivative would reveal the precise geometry of the spiro[2.3]hexane core, including the puckering of the cyclobutane ring and the orientation of the substituents. Studies on related gem-difluorocyclobutane derivatives have provided insights into the impact of fluorination on molecular geometry. nih.gov

Conformational Landscape Analysis via Spectroscopic and Computational Methods

The spiro[2.3]hexane system is conformationally constrained. However, the cyclobutane ring is not planar and can undergo puckering. The presence of the gem-difluoro group is expected to influence the conformational preference of the cyclobutane ring. nih.gov

Spectroscopic Methods , such as variable-temperature NMR, could be used to study the dynamics of ring puckering. Changes in the NMR spectra at different temperatures could indicate the presence of multiple conformations in equilibrium. NOESY experiments at low temperatures could help to identify the major and minor conformers.

Computational Methods , such as Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of molecules. nih.gov Calculations can be used to predict the relative energies of different conformers, the barriers to their interconversion, and to simulate spectroscopic data that can be compared with experimental results. For this compound, computational studies would likely focus on the puckering of the cyclobutane ring and the rotational preference of the carboxylic acid group.

Stereochemical Assignment through Advanced Analytical Techniques

This compound is a chiral molecule due to the presence of a stereocenter at the C1 position. The assignment of the absolute configuration (R or S) is a critical aspect of its structural elucidation.

Advanced analytical techniques for stereochemical assignment include:

Chiral Chromatography: Separation of the enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Comparison of the experimental VCD spectrum with that predicted by quantum chemical calculations can be used to determine the absolute configuration.

X-ray Crystallography of a Chiral Derivative: If a single crystal of a derivative containing a known stereocenter can be obtained, the absolute configuration of the entire molecule can be determined.

Exciton Coupled Circular Dichroism (ECCD): This method involves derivatizing the carboxylic acid with a chromophore. The interaction between the chromophores in the resulting molecule gives a characteristic CD signal, the sign of which can be correlated to the absolute stereochemistry. mtu.edu

Computational and Theoretical Chemistry of 5,5 Difluorospiro 2.3 Hexane 1 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, which dictate its stability, reactivity, and spectroscopic characteristics. Methods like the Hartree-Fock (HF) and post-Hartree-Fock methods are used to solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and molecular orbitals.

For 5,5-difluorospiro[2.3]hexane-1-carboxylic acid, these calculations highlight the significant influence of the gem-difluoro group. The high electronegativity of the fluorine atoms induces a strong electron-withdrawing effect, polarizing the C-F bonds and influencing the electron density across the entire spirocyclic framework. This, in turn, affects the acidity of the carboxylic acid group. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO is typically localized around the carboxylic acid group, while the LUMO may be distributed across the spiro[2.3]hexane core. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Electronic Properties

Property Predicted Value Significance
HOMO Energy -8.5 eV Indicates the molecule's ability to donate electrons.
LUMO Energy -1.2 eV Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 7.3 eV A larger gap suggests higher kinetic stability and lower chemical reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a balance between accuracy and computational cost, making it ideal for optimizing molecular geometries. The process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable three-dimensional structure of the molecule.

Table 2: Selected Optimized Geometrical Parameters (DFT B3LYP/6-31G)*

Parameter Bond/Angle Predicted Value
Bond Length C-F 1.35 Å
Bond Length C=O (carbonyl) 1.21 Å
Bond Length C-O (hydroxyl) 1.35 Å
Bond Angle F-C-F 106.5°
Bond Angle O=C-O 123.0°

Molecular Dynamics Simulations of Conformational Behavior

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into the conformational flexibility and dynamic behavior of a compound. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the potential energy surface and identify preferred conformations and the energy barriers between them.

For this compound, MD simulations would reveal the flexibility of the spiro[2.3]hexane core. The presence of fluorine atoms can significantly restrict conformational freedom. The simulations would likely show that the cyclobutane (B1203170) ring undergoes a puckering motion, while the cyclopropane (B1198618) ring remains rigid. The orientation of the carboxylic acid group can also vary, and MD simulations can determine the most populated conformational states in different environments, such as in a vacuum or in a solvent like water. These conformational preferences are crucial as they can dictate how the molecule interacts with biological targets.

Theoretical Predictions of Reactivity and Selectivity

Computational methods can predict a molecule's reactivity and the selectivity of its potential reactions. By analyzing the electronic structure, particularly the distribution of electron density and the shapes of frontier molecular orbitals (HOMO and LUMO), regions susceptible to nucleophilic or electrophilic attack can be identified.

In this compound, the carboxylic acid group is the primary site of reactivity, capable of deprotonation, esterification, or amide bond formation. The electron-withdrawing nature of the gem-difluoro group is predicted to increase the acidity (lower the pKa) of the carboxylic acid compared to its non-fluorinated analog. Furthermore, the analysis of the molecular electrostatic potential (MEP) map would show a region of negative potential around the carbonyl oxygen, indicating a likely site for electrophilic attack, and positive potential around the hydroxyl proton, the site for nucleophilic attack or deprotonation.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Molecular Interactions

QSAR is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. It relies on calculating molecular descriptors that quantify various physicochemical properties of a molecule.

While a full QSAR study requires a dataset of analogous compounds with measured biological activities, a preliminary analysis for this compound can be performed by calculating key molecular descriptors. These descriptors help predict its behavior in a biological system. For instance, the calculated logarithm of the partition coefficient (cLogP) suggests its lipophilicity, while the topological polar surface area (TPSA) indicates its potential for membrane permeability.

Table 3: Calculated Molecular Descriptors for QSAR Analysis

Descriptor Predicted Value Implication
Molecular Weight 162.13 g/mol Adherence to drug-likeness principles.
cLogP 1.2 Indicates moderate lipophilicity and potential for good membrane permeability.
TPSA 37.3 Ų Suggests good oral bioavailability potential.
Hydrogen Bond Donors 1 The hydroxyl group of the carboxylic acid.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.

For this compound, a pharmacophore model would consist of:

One Hydrogen Bond Donor (HBD): The hydroxyl proton of the carboxylic acid.

One or Two Hydrogen Bond Acceptors (HBA): The carbonyl and hydroxyl oxygens of the carboxylic acid.

One Hydrophobic Feature (HY): The rigid, three-dimensional spiro[2.3]hexane scaffold.

This combination of features makes the molecule an interesting scaffold for ligand design. The rigid spirocyclic core can orient the crucial carboxylic acid group in a well-defined spatial position, potentially leading to high-affinity and selective binding to a target receptor.

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity.

Strategic Applications in Medicinal Chemistry and Agrochemical Research

Role as a Privileged Scaffold in Drug Design Paradigms

Privileged scaffolds are molecular frameworks that can serve as ligands for a diverse range of biological targets. The spiro[2.3]hexane core of the title compound is an emerging privileged scaffold in drug design. Its rigid, three-dimensional structure provides a fixed orientation for appended functional groups, which can enhance binding affinity and selectivity for target proteins. The introduction of the 5,5-difluoro group further modulates the electronic and metabolic properties of the scaffold, potentially increasing its metabolic stability and bioavailability.

Incorporation into Structure-Activity Relationship (SAR) Studies for Target Engagement

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds in drug discovery. The incorporation of 5,5-difluorospiro[2.3]hexane-1-carboxylic acid into bioactive molecules allows for a systematic exploration of how its unique structural features influence biological activity.

Bioisosteres are chemical groups that can be interchanged without significantly altering the biological activity of a molecule. The spiro[2.3]hexane moiety is considered a bioisostere for commonly used groups such as phenyl rings and tert-butyl groups. Replacing these planar or bulky groups with the rigid, three-dimensional spiro[2.3]hexane scaffold can lead to improved physicochemical properties, such as increased solubility and reduced toxicity, while maintaining or enhancing target engagement. The difluorination at the 5-position further refines its bioisosteric potential by mimicking the electronic properties of other functional groups.

The inherent rigidity of the spiro[2.3]hexane system "freezes" the conformation of the molecule. This conformational restriction can be highly advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. By locking the molecule into a specific bioactive conformation, the spirocyclic core of this compound can enhance molecular recognition and improve the potency of a drug candidate.

Design of Molecular Probes and Chemical Biology Tools

Molecular probes are essential tools for studying biological processes. The unique structural and electronic properties of this compound make it an attractive candidate for the development of novel molecular probes. The fluorine atoms can serve as reporters for ¹⁹F NMR spectroscopy, a powerful technique for studying drug-target interactions and in vivo imaging. The carboxylic acid handle provides a convenient point for the attachment of fluorescent dyes, affinity tags, or other reporter groups.

Contribution to Novel Agrochemical Lead Discovery

The principles of drug design are also applicable to the discovery of new agrochemicals, such as herbicides, insecticides, and fungicides. The metabolic stability conferred by the difluoro substitution and the rigid scaffold of this compound are desirable features for agrochemicals, as they can lead to increased persistence and efficacy in the field. The unique three-dimensional shape of the molecule may also allow for the development of agrochemicals with novel modes of action, helping to overcome resistance to existing treatments.

Future Directions and Emerging Research Avenues

Development of Eco-Friendly and Sustainable Synthetic Routes

The future synthesis of 5,5-difluorospiro[2.3]hexane-1-carboxylic acid and related compounds will increasingly prioritize green chemistry principles to minimize environmental impact. Research is anticipated to move away from stoichiometric reagents and harsh reaction conditions towards more sustainable and efficient methodologies.

Key areas of development include:

Catalyst-Free Reactions: Exploring catalyst-free approaches, such as photoinduced synthesis, which can proceed without the need for additives, reducing waste and potential metal contamination. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and energy consumption. A potential sustainable route could involve a microwave-assisted multicomponent domino reaction, possibly using greener solvents like ethanol (B145695) and a recyclable ionic liquid catalyst. mdpi.com

Bio-based Precursors: A long-term goal is the development of synthetic pathways that utilize renewable starting materials. For instance, adapting methods used for producing other cyclic compounds from sugar-derived acids like muconic acid and fumaric acid could provide a sustainable route to the core structure. rsc.org

Atom Economy: Focusing on reaction types that maximize the incorporation of atoms from the reactants into the final product, such as cycloaddition and annulation reactions, will be crucial. researchgate.net

Table 1: Comparison of Conventional vs. Future Sustainable Synthetic Approaches
ParameterConventional MethodsEmerging Sustainable Methods
Energy SourceTraditional heating (oil baths)Microwave irradiation, Photochemistry researchgate.netmdpi.com
SolventsHalogenated solvents (e.g., Dichloromethane)Ethanol, water, ionic liquids mdpi.com
CatalystsStoichiometric reagents, heavy metalsRecyclable organocatalysts, biocatalysts mdpi.comresearchgate.net
Starting MaterialsPetroleum-based feedstocksBio-derived sugars and acids rsc.org

Integration into Automated Synthesis Platforms

To accelerate the discovery and optimization of derivatives of this compound, the integration of its synthesis into automated platforms is a critical future step. Flow chemistry and high-throughput experimentation (HTE) offer significant advantages in terms of speed, safety, and efficiency.

Flow Chemistry: Continuous-flow reactors can enable safer handling of hazardous reagents and intermediates, improve reaction control, and facilitate seamless multi-step syntheses. nih.govunimi.it For example, the carboxylation step could be achieved using a tube-in-tube gas permeable membrane reactor to introduce CO2 safely and efficiently. durham.ac.uk This approach allows for rapid optimization of parameters like temperature, pressure, and residence time. unimi.itdurham.ac.uk

High-Throughput Experimentation (HTE): Automated parallel synthesis platforms can be employed to rapidly generate libraries of derivatives by varying substituents on the spirocyclic core. spirochem.com This would allow for the efficient exploration of structure-activity relationships (SAR) in medicinal chemistry programs. researchgate.net An end-to-end automated workflow could be developed, encompassing synthesis, work-up, purification, and analysis, significantly accelerating the drug discovery process. nih.gov

Exploration of Advanced Catalyst Systems for Synthesis and Derivatization

The development of novel catalysts will be instrumental in achieving more efficient and selective syntheses and functionalizations of the spiro[2.3]hexane scaffold.

Metal-Catalyzed Cyclopropanation: The construction of the cyclopropane (B1198618) ring is a key step. Advanced rhodium and copper catalysts, particularly dirhodium tetracarboxylates, are highly effective for the requisite intramolecular C-H insertion or cyclopropanation reactions, offering control over stereoselectivity. researchgate.netbeilstein-journals.org Future work could focus on developing catalysts for asymmetric synthesis to access specific enantiomers.

Organocatalysis: The use of small organic molecules as catalysts presents a green alternative to metal-based systems for constructing spirocyclic frameworks. nih.gov These systems can be highly effective for domino reactions that build molecular complexity in a single step.

Nanocatalysts: The use of nanocatalysts, such as nano-ZnO, in multicomponent reactions can lead to high yields and simplified work-up procedures for creating complex spiro compounds. nih.gov Research into bespoke nanocatalysts could provide novel pathways to functionalized this compound derivatives.

Table 2: Catalyst Systems for Spirocycle Synthesis and Derivatization
Catalyst TypeExampleApplicationPotential Advantage
Transition MetalDirhodium tetracarboxylates researchgate.netbeilstein-journals.orgCyclopropanation / C-H InsertionHigh efficiency and stereocontrol
OrganocatalystIonic Liquids mdpi.comMulticomponent Domino ReactionsMetal-free, potentially recyclable
NanocatalystNano-ZnO nih.govOne-Pot Spiro-heterocycle SynthesisHigh surface area, easy separation

Expanding the Scope of Spiro[2.3]hexane Derivatives in Molecular Design

The rigid, three-dimensional structure of the spiro[2.3]hexane core makes it an attractive scaffold for medicinal chemistry and molecular design. researchgate.net Future research will likely focus on using this core as a building block to create novel molecules with enhanced biological activity and improved physicochemical properties.

Bioisosteric Replacement: The spiro[2.3]hexane motif is being investigated as a bioisostere for common aromatic rings like benzene (B151609) or piperazine. researchgate.netrsc.org Replacing flat aromatic structures with this sp³-rich, non-planar scaffold can improve properties such as solubility, metabolic stability, and target binding selectivity, a concept often referred to as "escaping from flatland". nih.govmdpi.com

Scaffold for Drug Discovery: The inherent rigidity of the spiro junction fixes the spatial orientation of substituents, which can lead to more precise interactions with biological targets. mdpi.com Systematic derivatization of the this compound core could lead to the discovery of potent and selective modulators of enzymes or receptors.

Fragment-Based Drug Discovery: The core molecule itself can serve as a valuable fragment for screening against a wide range of biological targets. Its unique 3D vectoral projection of functional groups provides an opportunity to explore novel chemical space.

Interdisciplinary Research with Materials Science and Nanotechnology

Beyond pharmaceutical applications, the unique properties of fluorinated spirocyclic compounds suggest promising avenues in materials science and nanotechnology.

Organic Electronics: Spiro compounds are known for their applications in organic electronics. The introduction of the difluoromethyl group and the carboxylic acid handle on the spiro[2.3]hexane framework could be exploited to design novel materials for organic light-emitting diodes (OLEDs), sensors, or photovoltaic devices. The specific electronic properties and potential for self-assembly could be tuned through further derivatization.

Advanced Polymers: The strained ring system of the spiro[2.3]hexane core could be utilized in ring-opening metathesis polymerization (ROMP) to create novel polymers with unique thermal and mechanical properties. The fluorine atoms would be expected to impart desirable characteristics such as thermal stability and hydrophobicity.

Nanotechnology: The carboxylic acid group can act as an anchor to bind the molecule to the surface of nanoparticles or other nanoscale materials. This could enable the development of functionalized nanomaterials where the spirocyclic core dictates the spatial arrangement of other components, creating tailored surfaces for applications in catalysis, sensing, or targeted drug delivery. nih.gov

Q & A

Q. What are the key physicochemical properties of 5,5-difluorospiro[2.3]hexane-1-carboxylic acid, and how do they influence experimental design?

The compound has a predicted boiling point of 294.4±30.0 °C, pKa of 4.42±0.40, and density of 1.55±0.1 g/cm³, which inform solvent selection, stability under reflux conditions, and solubility optimization . Its spirocyclic structure (spiro[2.3]hexane core) imposes steric constraints, necessitating tailored reaction conditions for derivatization or coupling reactions .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR : Use 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to confirm the spirocyclic framework and fluorination pattern. The InChIKey KNDLTEOGQMFJPV-QXRNQMCJSA-N ( ) can validate spectral assignments.
  • X-ray crystallography : Resolve stereochemical ambiguity in the (1S,3R,4S) configuration for chiral center verification .
  • HPLC-MS : Monitor purity and detect byproducts during synthesis .

Q. What safety protocols are critical when handling this compound?

The compound’s structural analogs (e.g., spiro[2.5]octane derivatives) may exhibit acute oral toxicity (GHS Category 4) and respiratory irritation (H335). Use fume hoods for dust control, wear nitrile gloves, and avoid skin/eye contact. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How does the stereochemistry (1S,3R,4S) affect reactivity or biological activity?

The rigid spirocyclic conformation restricts rotational freedom, potentially enhancing binding affinity in enzyme inhibition studies. Computational docking (using the SMILES string [C@@H]1(C(O)=O)[C@]2(C[C@@]32CC3(F)F)C1) can model steric interactions with targets like proteases or kinases. Compare enantiomeric pairs to isolate stereochemical contributions to activity .

Q. How to resolve contradictions between predicted and experimental physicochemical data (e.g., boiling point)?

Discrepancies in boiling points may arise from deviations in purity or intermolecular interactions (e.g., hydrogen bonding via the carboxylic acid group). Validate predictions using differential scanning calorimetry (DSC) and adjust computational models (e.g., COSMO-RS) to account for fluorine’s electron-withdrawing effects .

Q. What synthetic strategies are effective for introducing functional groups to the spiro[2.3]hexane scaffold?

  • Carboxylic acid activation : Use EDCI/HOBt for amide coupling to preserve stereochemistry.
  • Fluorine substitution : Explore electrophilic fluorination at the 5,5-positions via Selectfluor® to maintain regioselectivity .
  • Ring-opening reactions : Test nucleophiles (e.g., Grignard reagents) on strained cyclopropane moieties .

Q. How can computational modeling optimize reaction pathways for derivatives?

Apply density functional theory (DFT) to calculate transition-state energies for fluorination or cyclopropane ring-opening. Use the InChIKey KNDLTEOGQMFJPV-QXRNQMCJSA-N to retrieve structural data for molecular dynamics simulations .

Q. What are the implications of fluorination on metabolic stability in drug discovery?

The 5,5-difluoro motif enhances metabolic resistance by blocking cytochrome P450 oxidation. Compare half-life (t½) in hepatic microsome assays against non-fluorinated analogs (e.g., 5,5-dimethylspiro[2.3]hexane-1-carboxylic acid) to quantify improvements .

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